molecular formula C8H7N3O2 B2853485 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1542020-25-6

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2853485
CAS No.: 1542020-25-6
M. Wt: 177.163
InChI Key: RHCQAYGOILGISB-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve batch or continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 2-Aminopyrazolo[3,4-d]pyrimidine
  • 2-Aminopyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific pyrazolo-pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. Its structure features a fused pyrazolo-pyridine system, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1542020-25-6
  • Appearance : Solid powder with a typical purity of 95% to 98%

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. This interaction can modulate critical biological pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition, which is crucial for regulating cellular processes such as growth and differentiation .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Properties

Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines and have been evaluated for their ability to inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis.

CompoundIC50 (µM)Effect on Cancer Cell Lines
5-(methylamino)-2-pyridine-2-carboxaldehyde thiosemicarbazone1.3Significant prolongation of survival in L1210 leukemia-bearing mice
4-Aminopyrazolo[1,5-a]pyridineVariesCytotoxicity against multiple tumor cell lines

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cell models . This suggests that it could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of various pyrazolo compounds revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a potential application in developing new antibiotics targeting resistant strains.

Evaluation in Cancer Therapy

In a series of experiments evaluating the anticancer properties of pyrazolo derivatives, this compound was found to induce apoptosis in cancer cells through the modulation of cell cycle regulators. The compound was noted for its ability to downregulate Bcl-2 expression while upregulating Bax expression, thus promoting apoptosis in cancerous cells .

Properties

IUPAC Name

2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6(8(12)13)5-3-1-2-4-11(5)10-7/h1-4H,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQAYGOILGISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542020-25-6
Record name 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
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